7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16392855
InChI: InChI=1S/C12H7ClN6S/c13-7-1-3-8(4-2-7)19-10-9(5-15-19)11-16-17-12(20)18(11)6-14-10/h1-6H,(H,17,20)
SMILES:
Molecular Formula: C12H7ClN6S
Molecular Weight: 302.74 g/mol

7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol

CAS No.:

Cat. No.: VC16392855

Molecular Formula: C12H7ClN6S

Molecular Weight: 302.74 g/mol

* For research use only. Not for human or veterinary use.

7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol -

Specification

Molecular Formula C12H7ClN6S
Molecular Weight 302.74 g/mol
IUPAC Name 10-(4-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-5-thione
Standard InChI InChI=1S/C12H7ClN6S/c13-7-1-3-8(4-2-7)19-10-9(5-15-19)11-16-17-12(20)18(11)6-14-10/h1-6H,(H,17,20)
Standard InChI Key FIVYKZDJOCPKBM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C3=C(C=N2)C4=NNC(=S)N4C=N3)Cl

Introduction

7-(4-chlorophenyl)-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine-3-thiol is a complex heterocyclic compound featuring a unique tricyclic structure that includes pyrazole, triazole, and pyrimidine rings. The presence of a 4-chlorophenyl group and a thiol group enhances its chemical reactivity and biological activity, making it a valuable candidate for various scientific research applications, particularly in medicinal chemistry.

Structural Features

This compound is characterized by its pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine core, which is substituted with a 4-chlorophenyl group and a thiol group at the 3-position. The structural complexity of this compound may confer distinct reactivity and interactions with biological targets.

Synthesis Methods

The synthesis of 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine-3-thiol typically involves multi-step organic reactions. A common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to generate the corresponding pyrazolone derivative. This intermediate undergoes cyclization with thiourea under acidic conditions to yield the desired compound.

Synthesis Steps:

  • Condensation: 4-chlorobenzaldehyde reacts with hydrazine to form 4-chlorophenylhydrazine.

  • Pyrazolone Formation: The hydrazine derivative reacts with ethyl acetoacetate to form a pyrazolone intermediate.

  • Cyclization: The pyrazolone intermediate undergoes cyclization with thiourea under acidic conditions to form the final compound.

Biological Activities

While specific biological activities of 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine-3-thiol are not extensively documented in the available literature, compounds within the pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine class are known for their diverse applications in medicinal chemistry, including anticancer and other therapeutic activities.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
7-(4-chlorophenyl)-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine-3-thiolPyrazolo-triazolo-pyrimidine core with 4-chlorophenyl and thiol groupsPotential therapeutic applications due to structural complexity
7-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidineSimilar core with different substitution patternAnticancer properties
9-(4-fluorophenyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidineFluorinated derivative with altered electronic propertiesEnhanced activity against certain cancer cell lines

Future Research Directions

Future studies on 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine-3-thiol should focus on exploring its biological activities, particularly its potential as a therapeutic agent. This could involve in vitro and in vivo studies to assess its efficacy and safety.

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